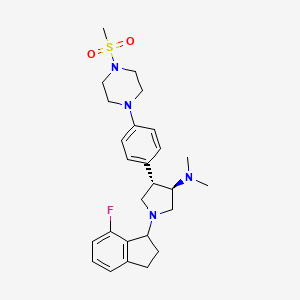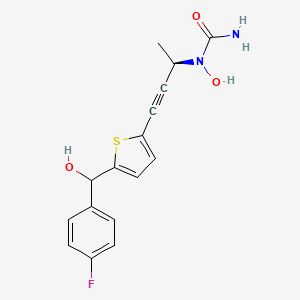
Urea, N-((1R)-3-(5-((4-fluorophenyl)hydroxymethyl)-2-thienyl)-1-methyl-2-propyn-1-yl)-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABT-515 is a bio-active chemical. Detailed information has not been published.
Wissenschaftliche Forschungsanwendungen
2. Anticancer and Enzyme Inhibition Urea derivatives have shown promise in enzyme inhibition and anticancer research. For instance, a study by Mustafa et al. (2014) synthesized urea derivatives demonstrating inhibition of urease, β-glucuronidase, and phosphodiesterase enzymes, with one compound displaying significant in vitro anticancer activity.
3. Neuropeptide Y5 Receptor Antagonists Research by Fotsch et al. (2001) explores urea derivatives as neuropeptide Y5 receptor antagonists. These compounds were optimized for in vitro potency and demonstrated potential as antagonists in cellular assays, indicating a role in neural system modulation.
4. Plant Morphogenesis and Rooting Enhancement Urea derivatives like CPPU and TDZ, known for cytokinin-like activity, are extensively used in plant morphogenesis studies. Ricci & Bertoletti (2009) discuss the history and biological activity of these compounds, highlighting their impact on cell division and differentiation in plants.
5. Molecular Imaging Agents for Angiogenesis In the context of molecular imaging, urea subunits are key components. A study by Ilovich et al. (2008) successfully labeled a VEGFR-2/PDGFR dual inhibitor with fluorine-18 for PET biomarkers, demonstrating its potential in angiogenic process imaging.
6. Antifungal Activity The antifungal properties of urea derivatives were investigated by Mishra et al. (2000). They synthesized compounds showing significant fungitoxic action against various fungi, suggesting potential use in agricultural fungicides.
7. Inhibiting Ammonia and Nitrous Oxide Emissions The use of urease inhibitors in agriculture can reduce ammonia and nitrous oxide emissions from urea fertilization, as shown in research by Abalos et al. (2012). This study underlines the environmental and economic benefits of such practices.
8. Hydrogel Biosensors for Urea Detection Urea-sensitive hydrogels, as reported by Erfkamp et al. (2019), have applications in industrial and biomedical diagnostics. These biosensors detect urea concentration changes, demonstrating a broad range of sensitivity and selectivity.
Eigenschaften
CAS-Nummer |
189328-52-7 |
|---|---|
Produktname |
Urea, N-((1R)-3-(5-((4-fluorophenyl)hydroxymethyl)-2-thienyl)-1-methyl-2-propyn-1-yl)-N-hydroxy- |
Molekularformel |
C16H15FN2O3S |
Molekulargewicht |
334.37 |
IUPAC-Name |
Urea, N-((1R)-3-(5-((4-fluorophenyl)hydroxymethyl)-2-thienyl)-1-methyl-2-propyn-1-yl)-N-hydroxy- |
InChI |
InChI=1S/C16H15FN2O3S/c1-10(19(22)16(18)21)2-7-13-8-9-14(23-13)15(20)11-3-5-12(17)6-4-11/h3-6,8-10,15,20,22H,1H3,(H2,18,21)/t10-,15?/m1/s1 |
InChI-Schlüssel |
MAWNQQITLIIWGZ-INHVJJQHSA-N |
SMILES |
C[C@H](C#Cc1ccc(s1)C(c2ccc(cc2)F)O)N(C(=O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ABT-515; UNII-186W5U73P9; ABT 515; ABT515; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



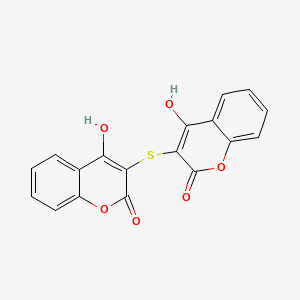
![1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B605029.png)

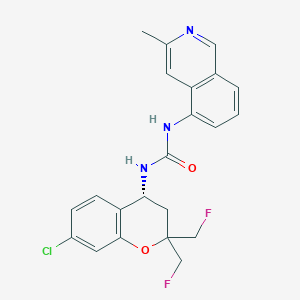

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

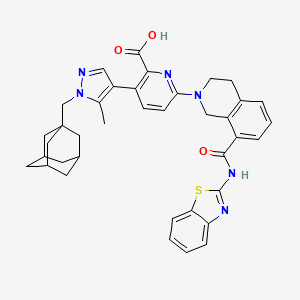
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide](/img/structure/B605037.png)

![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)
